molecular formula C15H22N2O2 B4644102 N-[3-(isobutyrylamino)phenyl]pentanamide

N-[3-(isobutyrylamino)phenyl]pentanamide

Cat. No.: B4644102
M. Wt: 262.35 g/mol
InChI Key: YSQVBEDEAJLMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(isobutyrylamino)phenyl]pentanamide is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is strictly classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. As a substituted pentanamide, this compound belongs to a class of molecules that are frequently investigated in various scientific fields . Researchers may explore its potential as a building block or intermediate in synthetic organic chemistry for the development of more complex molecules . Its structural features, including the pentanamide chain and isobutyrylamino phenyl group, may make it a candidate for study in areas such as materials science or as a precursor in pharmaceutical research. The full spectrum of its applications and precise mechanism of action are subjects for ongoing scientific investigation. This product is supplied as a high-purity raw material. For detailed specifications, including CAS number, molecular formula, and analytical data, please contact our sales team. All researchers are required to adhere to their institution's safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-5-9-14(18)16-12-7-6-8-13(10-12)17-15(19)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVBEDEAJLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivations of N 3 Isobutyrylamino Phenyl Pentanamide

Retrosynthetic Analysis for N-[3-(isobutyrylamino)phenyl]pentanamide Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the two amide bonds and the functionalization of the central phenyl ring.

Amide Bond Formation Strategies

The most common and direct approach to forming amide bonds is the reaction between a carboxylic acid and an amine. nih.gov This can be achieved by activating the carboxylic acid to make it more reactive towards nucleophilic attack by the amine. nih.gov Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov

Another strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with the amine. nih.govchemrxiv.org The choice of strategy often depends on the complexity of the starting materials and the desired reaction conditions. asiaresearchnews.com For the synthesis of this compound, two key amide bond disconnections can be considered:

Disconnection A: Cleavage of the pentanamide (B147674) bond, leading to 3-(isobutyrylamino)aniline and pentanoyl chloride (or pentanoic acid).

Disconnection B: Cleavage of the isobutyrylamide bond, leading to N-(3-aminophenyl)pentanamide and isobutyryl chloride (or isobutyric acid).

Phenyl Ring Functionalization Approaches

The synthesis of the central aromatic core, a 1,3-disubstituted aminophenyl moiety, is another critical aspect. A common starting material for such a structure is a nitroaniline derivative, where the nitro group can be readily reduced to an amine at a later stage. For instance, starting with 3-nitroaniline, one of the amide bonds can be formed, followed by reduction of the nitro group, and subsequent formation of the second amide bond.

Alternatively, functionalization can begin with a dinitrobenzene derivative, where selective reduction of one nitro group allows for the introduction of the first acyl group, followed by the reduction of the second nitro group and subsequent acylation. The choice of reagents and reaction conditions is crucial to achieve the desired regioselectivity and avoid unwanted side reactions.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, two plausible synthetic pathways can be proposed for this compound.

Pathway 1: Stepwise Acylation of 3-Nitroaniline

Acylation of 3-nitroaniline with pentanoyl chloride: 3-Nitroaniline is reacted with pentanoyl chloride in the presence of a base, such as pyridine or triethylamine, to form N-(3-nitrophenyl)pentanamide.

Reduction of the nitro group: The nitro group of N-(3-nitrophenyl)pentanamide is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This step yields N-(3-aminophenyl)pentanamide.

Acylation with isobutyryl chloride: Finally, the newly formed amino group is acylated with isobutyryl chloride to give the target compound, this compound.

Pathway 2: Stepwise Acylation of 1,3-Diaminobenzene

Selective acylation of 1,3-diaminobenzene: This approach is more challenging due to the presence of two nucleophilic amino groups. However, by carefully controlling the stoichiometry of the acylating agent (e.g., adding one equivalent of pentanoyl chloride slowly at low temperatures), it may be possible to achieve mono-acylation to form N-(3-aminophenyl)pentanamide.

Second acylation: The remaining amino group is then acylated with isobutyryl chloride to yield the final product. This pathway is generally less preferred due to the potential for diacylation and the difficulty in controlling selectivity.

Optimization of Reaction Conditions and Reagents

The efficiency of the chosen synthetic pathway can be significantly improved by optimizing various reaction parameters. researchgate.net This includes the choice of solvent, temperature, reaction time, and the specific coupling agents and bases used. For instance, in amide bond formation, using different coupling reagents can lead to varying yields and purities. researchgate.net

Below is an illustrative data table showcasing potential optimization parameters for the acylation of an aniline (B41778) derivative, which is a key step in the proposed synthesis.

EntryAcylating AgentCoupling AgentBaseSolventTemperature (°C)Yield (%)
1Pentanoyl Chloride-PyridineDichloromethane0 - 2585
2Pentanoic AcidEDCI/HOBtDiisopropylethylamineDimethylformamide2592
3Pentanoic AcidDCC/DMAP-Dichloromethane2588
4Pentanoyl Chloride-TriethylamineTetrahydrofuran0 - 2582

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereoselective Synthesis Considerations (if applicable)

For the specific case of this compound, there are no chiral centers in the molecule. Therefore, stereoselective synthesis is not a primary concern. However, if chiral derivatives were to be synthesized, for example, by using a chiral acylating agent, then stereoselective methods would become crucial to control the formation of the desired stereoisomer.

Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthetic routes established for this compound can be readily adapted to produce a variety of structurally related analogues. researchgate.net This allows for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science. nih.gov

Modifications to the Acyl Chains:

By substituting pentanoyl chloride and isobutyryl chloride with other acyl chlorides or carboxylic acids, a wide range of derivatives can be synthesized. For example, using benzoyl chloride would introduce an aromatic ring, while using a longer alkyl chain acyl chloride would increase the lipophilicity of the molecule.

Modifications to the Phenyl Ring:

Starting with substituted 3-nitroanilines or 1,3-diaminobenzenes, it is possible to introduce various functional groups onto the central phenyl ring. For instance, using 4-chloro-3-nitroaniline would result in a final product with a chlorine substituent on the aromatic core.

The following table provides examples of potential analogues that could be synthesized by modifying the starting materials.

Analogue NameStarting AmineAcylating Agent 1Acylating Agent 2
N-[4-chloro-3-(isobutyrylamino)phenyl]pentanamide4-Chloro-3-nitroanilinePentanoyl chlorideIsobutyryl chloride
N-[3-(benzoylamino)phenyl]pentanamide3-NitroanilinePentanoyl chlorideBenzoyl chloride
N-[3-(isobutyrylamino)phenyl]benzamide3-NitroanilineBenzoyl chlorideIsobutyryl chloride
N-[3-(isobutyrylamino)-4-methylphenyl]pentanamide4-Methyl-3-nitroanilinePentanoyl chlorideIsobutyryl chloride

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis of these derivatives would follow similar reaction steps as outlined for the parent compound, with potential adjustments to the reaction conditions to accommodate the different electronic and steric properties of the substituted starting materials.

Design and Synthesis of N-Phenylpentanamide Scaffold Modifications

Modifications of the N-phenylpentanamide scaffold of this compound can be systematically explored to investigate the impact of the pentanamide chain's length, branching, and rigidity on the molecule's properties. These modifications are typically achieved by employing different acylating agents in the synthesis process.

Chain Length Variation: The length of the alkyl chain of the pentanamide moiety can be readily altered by substituting pentanoyl chloride with other acyl chlorides or carboxylic acids. This homologous series allows for the investigation of how chain length influences physicochemical properties. The synthesis of such analogs follows standard amide bond formation protocols.

Introduction of Branching: The steric bulk of the pentanamide side chain can be increased by introducing branching. For example, using 2-methylbutanoyl chloride or 3-methylbutanoyl chloride in the acylation step would introduce a methyl branch at the alpha or beta position of the amide, respectively. There are four isomers of butyl groups (n-butyl, sec-butyl, isobutyl, and tert-butyl) that can be used to create a diverse set of branched side chains .

Incorporation of Unsaturation and Rings: The introduction of double or triple bonds within the alkyl chain can alter the conformation and electronic properties of the scaffold. Similarly, replacing the linear pentyl group with a cyclic moiety, such as a cyclopentyl or cyclohexyl group, can impose conformational constraints. These modifications can be achieved by using the corresponding unsaturated or cyclic acyl chlorides in the synthesis.

The following table summarizes various modifications of the N-phenylpentanamide scaffold:

Table 1: Modifications of the N-Phenylpentanamide Scaffold

Modification Type Example of Acylating Agent Resulting Scaffold Moiety
Chain Elongation Hexanoyl chloride N-Phenylhexanamide
Chain Shortening Butanoyl chloride N-Phenylbutanamide
Alpha-Branching 2-Methylbutanoyl chloride N-Phenyl-2-methylbutanamide
Beta-Branching 3-Methylbutanoyl chloride N-Phenyl-3-methylbutanamide
Unsaturation Pentenoyl chloride N-Phenylpentenamide
Cyclic Moiety Cyclopentanecarbonyl chloride N-Phenylcyclopentanecarboxamide

Exploration of Isobutyrylamino Group Modifications

The isobutyrylamino group at the 3-position of the phenyl ring is another key site for structural modification. Altering this group can influence the molecule's hydrogen bonding capacity, steric profile, and metabolic stability. These modifications can be broadly categorized into alterations of the acyl group and bioisosteric replacements of the amide bond itself.

Acyl Group Variation: Similar to the pentanamide scaffold, the isobutyryl group can be replaced by a variety of other acyl groups through the use of different acylating agents. This allows for a systematic study of the effects of steric bulk and electronic properties of this part of the molecule.

Bioisosteric Replacement: In medicinal chemistry, the amide bond is often replaced by bioisosteres to improve pharmacokinetic properties, such as metabolic stability, without losing the desired biological activity. nih.govpressbooks.pubacs.orgdrughunter.comu-tokyo.ac.jp Bioisosteres are functional groups that exhibit similar physical and chemical properties. For the isobutyrylamino group, both the carbonyl and the N-H components can be replaced.

Classical Bioisosteres: These include functional groups like esters, ketones, and ureas that can mimic the polarity and geometry of the amide bond. pressbooks.pub

Non-Classical Bioisosteres: Heterocyclic rings are commonly used as non-classical bioisosteres for amides. Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are well-established amide surrogates that can replicate the hydrogen bonding properties and spatial arrangement of the original amide group. nih.govdrughunter.com Trifluoroethylamines have also been identified as effective amide isosteres, capable of preserving the hydrogen bond-donating properties. u-tokyo.ac.jp

The table below illustrates some potential modifications of the isobutyrylamino group:

Table 2: Modifications of the Isobutyrylamino Group

Modification Type Example of Modifying Reagent/Moiety Resulting Functional Group
Linear Acyl Group Acetyl chloride Acetamido
Aromatic Acyl Group Benzoyl chloride Benzamido
Cyclic Acyl Group Cyclopropanecarbonyl chloride Cyclopropanecarboxamido
Bioisosteric Replacement (Classical) Phenyl isocyanate Phenylurea
Bioisosteric Replacement (Non-Classical) Azide (B81097) and an alkyne (via click chemistry) 1,2,3-Triazole
Bioisosteric Replacement (Non-Classical) Hydrazine and a carboxylic acid Oxadiazole

Synthesis of Phenyl Ring Substitution Patterns

The introduction of various substituents onto the phenyl ring of this compound allows for the fine-tuning of its electronic properties, lipophilicity, and potential for additional interactions with biological targets. The synthesis of derivatives with different phenyl ring substitution patterns typically starts from appropriately substituted anilines or involves electrophilic aromatic substitution reactions on a pre-formed N-acyl aniline intermediate. The existing amino or acylamino groups are ortho-, para-directing, which can be utilized to control the regioselectivity of substitution reactions.

Synthesis from Substituted Anilines: A straightforward approach to obtain phenyl ring-substituted derivatives is to begin the synthesis with a commercially available or readily synthesized substituted 1,3-diaminobenzene or 3-nitroaniline. For example, starting with 4-chloro-3-nitroaniline would lead to a final product with a chlorine atom at the 4-position of the phenyl ring. A variety of substituted anilines can be synthesized through methods such as nitroarene reduction and transition metal-catalyzed C-N cross-coupling reactions. pressbooks.pub Recent advances have also provided methods for the synthesis of meta,meta-disubstituted anilines. thieme-connect.comthieme-connect.com

Electrophilic Aromatic Substitution: Direct substitution on the N-acyl aniline ring is another viable strategy. The acylamino groups are activating and ortho-, para-directing. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogens (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further functionalized.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be less effective due to the deactivating nature of the amide carbonyl group under Lewis acid conditions.

The following table presents examples of synthetic routes to achieve different substitution patterns on the phenyl ring:

Table 3: Synthesis of Phenyl Ring Substitution Patterns

Target Substitution Starting Material Key Synthetic Step/Reagent
4-Chloro 4-Chloro-1,3-diaminobenzene Sequential acylation
5-Fluoro 5-Fluoro-3-nitroaniline Reduction followed by sequential acylation
4,6-Dichloro This compound Electrophilic chlorination (e.g., NCS)
4-Nitro This compound Nitration (HNO₃/H₂SO₄)
4-Amino 4-Nitro derivative Reduction of the nitro group (e.g., H₂/Pd-C)

Molecular Structure and Conformational Analysis of N 3 Isobutyrylamino Phenyl Pentanamide

Computational Elucidation of N-[3-(isobutyrylamino)phenyl]pentanamide Conformations

Due to the limited availability of experimental data, computational methods are the primary tools for investigating the conformational space of this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful approach to determine the optimized molecular geometry and relative energies of different conformers. nih.govbsu.by The process would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the flexible dihedral angles (e.g., around the amide bonds and the bonds connecting the side chains to the phenyl ring) to generate a set of possible conformations.

Geometry Optimization and Energy Minimization: For each generated conformer, a geometry optimization calculation would be performed. This process iteratively adjusts the atomic coordinates to find the lowest energy arrangement, a local or global minimum on the potential energy surface. nih.gov The relative energies of these optimized conformers indicate their thermodynamic stability. Non-covalent interactions, such as intramolecular hydrogen bonds or n→π* interactions, can play a significant role in stabilizing certain folded conformations. nih.govresearchgate.net

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. frontiersin.orgnih.gov An MD simulation of this compound would entail:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions.

Force Field Application: Assigning a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities. rsc.orgresearchgate.net

Analysis of the MD trajectory would reveal the conformational landscape, showing which conformations are most frequently visited, the transitions between them, and the flexibility of different parts of the molecule. nih.gov

Theoretical Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Theoretical calculations can predict spectroscopic data, which are invaluable for confirming the molecular structure, especially when experimental data is unavailable. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). nih.gov These predicted shifts, when compared to experimental spectra of similar compounds, can help in assigning the signals to specific atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed. researchgate.net Key vibrational modes for this compound would include the N-H and C=O stretching of the amide groups, and the C-H and C=C stretching of the aromatic ring and alkyl chains. researchgate.netmdpi.com

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, the exact mass of the molecule can be calculated from its elemental composition. Fragmentation patterns can also be rationalized by analyzing the bond strengths and stability of potential fragments.

A hypothetical table of key predicted spectroscopic data is presented below.

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group
¹H NMR ~7.0-8.0 ppmAromatic protons (C₆H₄)
~2.0-2.5 ppmMethylene (B1212753) protons adjacent to C=O
~1.0-1.5 ppmMethyl and methylene protons in alkyl chains
¹³C NMR ~170-175 ppmCarbonyl carbons (C=O)
~110-140 ppmAromatic carbons (C₆H₄)
IR Spectroscopy ~3300 cm⁻¹N-H stretch
~1650-1680 cm⁻¹C=O stretch (Amide I)
~1550 cm⁻¹N-H bend (Amide II)
Mass Spectrometry m/z = 262.17[M]⁺ (Molecular Ion)

Crystallographic Studies and Solid-State Analysis (if available)

As of the current date, there are no publicly available crystallographic studies for this compound. If such data were to become available, a single-crystal X-ray diffraction study would provide the definitive solid-state structure of the molecule. This would reveal precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. It would also elucidate intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Isobutyrylamino Phenyl Pentanamide Analogues

Design Principles for N-[3-(isobutyrylamino)phenyl]pentanamide Analogues to Probe Specific Molecular Interactions

The design of analogues for a lead compound like this compound is guided by the objective of enhancing desired biological activities while minimizing off-target effects. This process involves the strategic modification of different parts of the molecule to probe and optimize interactions with its biological target. Based on the structure of this compound, several key regions can be identified for modification: the isobutyryl group, the phenyl ring, and the pentanamide (B147674) chain.

The design principles for analogues would likely focus on:

Modifying the Isobutyryl Group: Alterations to this group could investigate the importance of its size, shape, and lipophilicity. For instance, replacing the isobutyryl group with other acyl groups (e.g., acetyl, propionyl, or benzoyl) would help determine the steric and electronic requirements of the binding pocket.

Substituting the Phenyl Ring: The phenyl ring offers a scaffold for introducing a wide variety of substituents to probe for additional binding interactions, such as hydrogen bonds, electrostatic interactions, or van der Waals forces. nih.govresearchgate.net The position of these substituents (ortho, meta, or para) would also be critical in defining the orientation of the molecule within the binding site.

Altering the Pentanamide Chain: The length and flexibility of the pentanamide chain can be crucial for positioning the pharmacophoric groups correctly. Analogues with shorter or longer alkyl chains, or with the introduction of rigid elements like double bonds or cyclic structures, could be synthesized to explore the optimal conformation for activity. nih.gov

A molecular docking study of N-phenylalkyl-substituted tramadol (B15222) derivatives revealed that substituents on the nitrogen atom faced a common hydrophobic pocket, suggesting that hydrophobic interactions could improve opioid activities. nih.govresearchgate.net This principle could be applied to the design of this compound analogues, where modifications to the pentanamide chain could enhance hydrophobic interactions with a target receptor.

Systematic Variation of N-Phenyl Substitution Patterns and Their Impact on Theoretical Activity

The N-phenyl ring is a common moiety in many biologically active compounds, and its substitution pattern can dramatically influence activity. For this compound, systematic variation of substituents on the phenyl ring would be a key strategy in any SAR study. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can alter the electronic properties of the entire molecule and its ability to interact with a target.

For example, a study on phenethylamine (B48288) and tryptamine (B22526) derivatives showed that alkyl or halogen groups at the para position of a phenyl ring had a positive effect on binding affinity to the 5-HT2A receptor. nih.gov In contrast, a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors found that a combination of a halogen and a cyano group at specific positions on the phenylacetamide group was necessary for inhibitory activity. nih.gov

Based on these findings, a hypothetical SAR study of this compound analogues could yield data similar to that presented in the interactive table below. The table illustrates how different substituents on the phenyl ring might influence theoretical activity, with activity scores being hypothetical values for the purpose of demonstration.

Interactive Table 1: Theoretical Activity of N-Phenyl Substituted Analogues

Substituent (R) on Phenyl RingPositionElectronic EffectSteric EffectLipophilicity (LogP)Theoretical Activity Score (out of 100)
H-NeutralSmall2.150
4-ClparaElectron-withdrawingMedium2.875
4-CH3paraElectron-donatingMedium2.665
4-OCH3paraElectron-donatingMedium2.070
4-NO2paraElectron-withdrawingMedium2.060
2-ClorthoElectron-withdrawingMedium2.740
3-ClmetaElectron-withdrawingMedium2.855

This hypothetical data suggests that an electron-withdrawing group at the para position, such as chlorine, might be optimal for activity, potentially by participating in a favorable interaction within the binding site. Conversely, substitution at the ortho position could introduce steric hindrance, leading to a decrease in activity.

Influence of Pentanamide Chain Modifications on Conformational Flexibility and Interactions

The pentanamide chain of this compound provides a flexible linker that allows the molecule to adopt various conformations. The study of how different conformations affect biological activity is known as conformational analysis. libretexts.orglibretexts.org The flexibility of the pentanamide chain is due to the free rotation around its single carbon-carbon bonds. libretexts.org This rotation can lead to different spatial arrangements of the atoms, known as conformers, which can have different energy levels and stabilities. libretexts.orglibretexts.org

Modifications to the pentanamide chain would be expected to have a significant impact on the molecule's conformational flexibility and, consequently, its interaction with a biological target. For instance:

Chain Length: Shortening or lengthening the alkyl chain would alter the distance between the phenyl ring and the terminal amide group. This could affect how the molecule fits into a binding pocket. A study on endocannabinoids demonstrated the importance of the acyl chain length for receptor binding. nih.gov

Branching: Introducing alkyl branches on the pentanamide chain would increase its steric bulk and restrict its conformational freedom. This could lock the molecule into a more bioactive conformation, but could also introduce steric clashes with the receptor.

Unsaturation: The introduction of a double or triple bond would make the chain more rigid and planar in the vicinity of the unsaturation. This would reduce the number of possible conformations and could be used to probe the required geometry for binding.

The conformational analysis of n-butane provides a simple model for understanding the energetic differences between various conformers, such as the anti and gauche conformations. unacademy.comyoutube.com The anti conformation, where the two terminal methyl groups are as far apart as possible, is the most stable. unacademy.com Similar principles would apply to the pentanamide chain of our target compound, where different rotational isomers would have different energies and stabilities.

Interactive Table 2: Predicted Impact of Pentanamide Chain Modifications

ModificationPredicted Effect on FlexibilityPredicted Effect on Target Interaction
Shorten chain to propanamideLess flexibleMay lose key binding interactions
Lengthen chain to heptanamideMore flexibleMay be too large for binding pocket
Introduce methyl branch at C2Reduced flexibilityMay enhance or disrupt binding
Introduce double bond at C2-C3Rigidifies chain locallyMay orient molecule for better fit

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the structural features that are important for activity. nih.gov

A QSAR/QSPR study on this compound analogues would involve the following steps:

Data Collection: A dataset of analogues with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic properties, and steric features.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. nih.gov

For example, a QSAR study on a series of N-[alkyl or un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazin-2-yl)acetamide derivatives identified that steric properties were significant for antifungal activity, suggesting that bulky substituents at the para or meta position of the phenyl ring were beneficial. nih.gov Another study on 3-methylfentanyl derivatives used neural networks to establish a QSAR model and found a good correlation between activity and quantum chemical indices. nist.gov

A hypothetical QSAR model for this compound analogues might take the form of the following equation:

log(1/IC50) = a(logP) + b(HOMO) + c(ASA) + d

Where:

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor).

ASA is the accessible surface area (a steric descriptor).

a, b, and c are the coefficients determined by the regression analysis, and d is a constant.

Such a model could be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds.

Computational Chemical Studies of N 3 Isobutyrylamino Phenyl Pentanamide

Molecular Docking and Ligand-Protein Interaction Predictions with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest.

Identification of Potential Binding Pockets

The initial step in a molecular docking study involves the identification of potential biomolecular targets. Based on the structural motifs of N-[3-(isobutyrylamino)phenyl]pentanamide, which include amide functionalities and a phenyl ring, several protein families have been postulated as relevant targets. These include, but are not limited to, certain classes of enzymes and regulatory proteins where such interactions are common.

Once a target protein is selected, potential binding pockets on the protein's surface are identified. These pockets are typically clefts or grooves on the protein surface that can accommodate the ligand. The prediction of these binding sites is often accomplished using algorithms that analyze the protein's three-dimensional structure, which can be obtained from crystallographic data. nih.gov For this compound, hypothetical docking studies might explore its fit within the active sites of these putative protein targets.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.com

Hydrogen Bonds: The amide groups in this compound can act as both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). Computational analyses can predict the formation of hydrogen bonds between these groups and specific amino acid residues within the binding pocket of a target protein. fip.org For instance, the carbonyl oxygen of the pentanamide (B147674) or isobutyrylamide moiety could form a hydrogen bond with the side chain of a donor residue like tyrosine or serine. Similarly, the amide hydrogens could interact with acceptor residues such as aspartate or glutamate.

A hypothetical analysis of the interactions between this compound and a putative protein target is summarized in the table below.

Interaction TypeLigand GroupPotential Interacting ResiduePredicted Distance (Å)
Hydrogen BondPentanamide C=OTyr123 (OH)2.9
Hydrogen BondIsobutyrylamide N-HAsp89 (C=O)3.1
HydrophobicPhenyl RingLeu45, Val673.5 - 4.0
HydrophobicIsobutyl GroupIle1013.8

In Silico Screening for Putative Biological Pathways or Mechanisms

In silico screening can be employed to predict the potential biological pathways that this compound might modulate. researchgate.net This can be achieved by comparing its structural and electronic features against libraries of compounds with known biological activities. Such studies can suggest potential mechanisms of action, for example, by identifying similarities to known inhibitors or activators of specific signaling pathways. nih.gov For a novel compound like this compound, this approach can generate initial hypotheses about its therapeutic potential.

Prediction of Molecular Descriptors for Research Design

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are vital for the design of compound libraries and for predicting a compound's pharmacokinetic properties.

Molecular DescriptorPredicted ValueSignificance in Research Design
Molecular Weight 276.36 g/mol Influences absorption and distribution.
Topological Polar Surface Area (TPSA) 58.2 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Rotatable Bonds 6A measure of molecular flexibility, which can impact binding affinity and bioavailability.
LogP (Octanol-Water Partition Coefficient) 2.8Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability.
Hydrogen Bond Donors 2The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 2The number of N or O atoms.

These predicted descriptors for this compound suggest that it possesses drug-like properties according to common medicinal chemistry guidelines.

Development of Cheminformatics Models for this compound Analogues

Cheminformatics models can be developed to explore the structure-activity relationship (SAR) of analogues of this compound. By systematically modifying different parts of the molecule (e.g., the phenyl ring substituents, the length of the alkyl chains), quantitative structure-activity relationship (QSAR) models can be built. These models use statistical methods to correlate variations in molecular structure with changes in biological activity. nih.gov

For instance, a hypothetical QSAR study could explore how substituting the phenyl ring with electron-withdrawing or electron-donating groups affects the predicted binding affinity to a specific target. The development of such models is crucial for optimizing the lead compound and designing new analogues with improved potency and selectivity. nih.gov

Biochemical and in Vitro Investigation Methodologies for N 3 Isobutyrylamino Phenyl Pentanamide Research

Development of Cell-Free Biochemical Assays for Target Interaction Studies

To understand the direct molecular interactions of N-[3-(isobutyrylamino)phenyl]pentanamide, cell-free biochemical assays are indispensable. These assays isolate the compound with its putative molecular target, providing a clear and direct measure of binding or activity modulation without the complexities of a cellular environment.

Enzyme Inhibition or Activation Assays

A primary hypothesis for a novel small molecule is often its interaction with an enzyme. Enzyme inhibition or activation assays are fundamental in determining if this compound can modulate the activity of a specific enzyme, a common mechanism for therapeutic intervention. nih.gov

The initial step involves selecting a panel of enzymes, which could be based on computational docking studies or known pathways implicated in a disease of interest. The activity of an enzyme is typically monitored by measuring the rate of substrate depletion or product formation. nih.gov For instance, if this compound were hypothesized to inhibit a particular kinase, an assay could be designed to quantify the phosphorylation of a substrate peptide.

A common method involves the use of a colorimetric or fluorescent readout. For example, in a hypothetical assay for a target enzyme, a substrate is used that, when catalyzed, produces a product that can be detected spectrophotometrically. The rate of the reaction is measured in the presence of varying concentrations of this compound. A decrease in the rate of product formation would indicate inhibition. nih.gov

The results of such an assay are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Hypothetical Enzyme Inhibition Data for this compound

Target Enzyme Substrate Concentration (μM) This compound IC50 (μM)
Kinase A 10 (at Km) 5.2
Protease B 25 (at Km) > 100

This interactive table presents hypothetical data from initial enzyme inhibition screening. The low IC50 value against Kinase A suggests a potential specific inhibitory activity that would warrant further investigation.

Receptor Binding Assays (if applicable to a hypothesized target)

Should this compound be hypothesized to interact with a cell surface or nuclear receptor, receptor binding assays are employed to quantify its affinity for the target. These assays are crucial for understanding the initial event in a signaling cascade. dualsystems.comnih.gov

A common approach is the competitive binding assay, where a radiolabeled or fluorescently tagged ligand with known affinity for the receptor is used. The assay measures the ability of this compound to displace the labeled ligand from the receptor. The amount of labeled ligand bound to the receptor is quantified in the presence of increasing concentrations of the test compound. nih.gov

The data are then used to determine the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity. These assays can be performed using purified receptors or membrane preparations from cells overexpressing the target receptor. researchgate.netdualsystems.com

Hypothetical Receptor Binding Data for this compound

Receptor Target Labeled Ligand This compound Ki (nM)
G-Protein Coupled Receptor X [3H]-Ligand Y 150

This interactive table illustrates hypothetical results from a receptor binding study. The data suggest a moderate affinity of this compound for GPCR-X, while its affinity for Nuclear Receptor Z is negligible.

In Vitro Cellular Model Systems for Initial Biological Response Assessment

Following cell-free assays, the investigation moves to in vitro cellular models to assess the biological response to this compound in a more physiologically relevant context.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are powerful tools to determine if the interaction of this compound with its target translates into the modulation of a specific cellular signaling pathway. indigobiosciences.comnih.govdanaher.com These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a genetic regulatory element that is responsive to the signaling pathway of interest. wikipedia.orgresearchgate.net

For example, if this compound is hypothesized to inhibit a kinase that is part of a transcription factor activation pathway, a reporter construct containing a promoter with binding sites for that transcription factor would be introduced into a suitable cell line. Inhibition of the kinase by the compound would lead to a decrease in transcription factor activity and, consequently, a reduction in the reporter protein expression, which can be quantified. indigobiosciences.comresearchgate.net

Hypothetical Reporter Gene Assay Results for this compound

Pathway-Responsive Element Cell Line Effect of Compound EC50 (μM)
NF-κB Response Element HEK293 Inhibition of TNF-α induced signal 8.9

This interactive table shows hypothetical outcomes from a reporter gene assay. The results indicate that this compound can inhibit the NF-κB signaling pathway at a specific concentration.

Cellular Thermal Shift Assays (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein within intact cells. pelagobio.comcetsa.org The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. researchgate.netnih.gov

In a CETSA experiment, cells are treated with this compound or a vehicle control and then heated to various temperatures. The binding of the compound to its target protein stabilizes it, making it more resistant to heat-induced denaturation and aggregation. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. news-medical.netacs.org

An increase in the melting temperature (Tm) of the target protein in the presence of this compound provides strong evidence of direct target engagement in a cellular context. nih.govthno.org

Hypothetical CETSA Data for this compound

Target Protein Treatment Melting Temperature (Tm) (°C) ΔTm (°C)
Kinase A Vehicle 48.2 -
Kinase A This compound (10 μM) 52.5 +4.3
Control Protein (GAPDH) Vehicle 58.1 -

This interactive table presents hypothetical CETSA results, demonstrating a significant thermal stabilization of Kinase A upon treatment with this compound, confirming target engagement in cells.

Mechanistic Studies on this compound at the Molecular Level

To gain a deeper understanding of how this compound exerts its effects, more detailed mechanistic studies are required. These studies aim to elucidate the precise molecular interactions and the downstream consequences of target engagement. nih.govpnas.org

This can involve a combination of techniques, including structural biology methods like X-ray crystallography or cryo-electron microscopy to visualize the binding mode of the compound to its target protein. pnas.org Furthermore, advanced molecular dynamics simulations can provide insights into the dynamic nature of the interaction and the conformational changes induced in the target protein upon binding. oup.combiorxiv.org

Functional genomics approaches, such as CRISPR-based screening, can be employed to identify genetic dependencies or resistance mechanisms related to the compound's activity. acs.org By integrating data from these various methodologies, a comprehensive picture of the molecular mechanism of action for this compound can be constructed, which is crucial for its further development as a potential therapeutic agent. researchgate.net

Table of Compound Names Mentioned

Compound Name

Kinetic Analysis of Enzyme-Inhibitor Interactions

No research data is available to describe the kinetic analysis of enzyme-inhibitor interactions for this compound. This type of analysis would typically involve determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) against a specific enzyme target. However, no such studies have been published for this compound.

Allosteric Modulation Investigations

There is no information available in the scientific literature to suggest that this compound has been investigated as an allosteric modulator of any receptor or enzyme. Allosteric modulation studies would involve assessing the compound's ability to bind to a site on a protein distinct from the primary (orthosteric) binding site, thereby modulating the activity of the protein in response to its primary ligand. Without any published research, no details on such investigations can be provided.

Analytical Method Development for Research Applications of N 3 Isobutyrylamino Phenyl Pentanamide

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for assessing the purity of N-[3-(isobutyrylamino)phenyl]pentanamide and for its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method for purity assessment would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

For the isolation of this compound for further research applications, preparative HPLC can be utilized. This technique employs larger columns and higher flow rates to separate and collect larger quantities of the pure compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The choice of column is critical, with capillary columns offering high resolution.

Spectroscopic Methods for Characterization of Research Samples (e.g., NMR, MS, IR)

Spectroscopic methods are vital for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are fundamental for determining the structure of this compound.

¹H NMR would reveal the number of different types of protons and their neighboring environments.

¹³C NMR would indicate the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0
Amide NH Protons8.0 - 9.5
Aliphatic Protons0.9 - 2.5

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for molecules like this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the amide N-H and C=O groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C=O Stretch (Amide)1630 - 1690
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000

Quantification Methods for this compound in Experimental Research Matrices

Accurate quantification of this compound in various experimental matrices (e.g., plasma, tissue homogenates) is crucial for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

An LC-MS/MS method would be developed, which involves coupling an HPLC system to a tandem mass spectrometer. A stable isotope-labeled internal standard of this compound would ideally be used to ensure high accuracy and precision. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 4: General Parameters for a Quantitative LC-MS/MS Method

ParameterDescription
Instrumentation HPLC coupled to a Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard
Sample Preparation Protein precipitation or solid-phase extraction (SPE)
Calibration Curve Constructed using a series of known concentrations of the analyte in the matrix

Future Research Directions and Unexplored Academic Avenues for N 3 Isobutyrylamino Phenyl Pentanamide

Integration of N-[3-(isobutyrylamino)phenyl]pentanamide into Chemical Probe Development

Chemical probes are indispensable tools for dissecting complex biological processes. The development of such probes often hinges on molecules that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification. The structure of this compound, with its distinct amide linkages and phenyl ring, offers several strategic points for chemical modification. nih.gov

Future research could focus on synthesizing analogues of this compound where one of the acyl chains is functionalized with a clickable alkyne or azide (B81097) group. This would enable its use in bio-orthogonal ligation reactions for target protein identification and localization studies. The central phenyl ring also presents an opportunity for substitution, allowing for the fine-tuning of the probe's physicochemical properties, such as solubility and cell permeability.

Table 1: Hypothetical Analogs of this compound for Chemical Probe Development

Analogue NameModificationPotential Application
N-(3-(Isobutyrylamino)-5-(prop-2-yn-1-yloxy)phenyl)pentanamideAddition of a propargyl ether to the phenyl ringClick chemistry-based target identification
5-Azido-N-(3-(isobutyrylamino)phenyl)pentanamideReplacement of the pentanoyl group with an azido-functionalized acyl chainPhotoaffinity labeling to covalently capture interacting proteins
N-(3-(Isobutyrylamino)phenyl)-5-(N-(biotinyl)amino)pentanamideConjugation of biotin (B1667282) to the pentanamide (B147674) side chainAffinity-based purification of target proteins

Exploration of this compound in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target. frontiersin.orgnih.gov These fragments can then be grown or merged to create more potent and selective drug candidates. nih.govacs.org this compound itself may exceed the typical size of a fragment. However, its constituent parts—the isobutyrylamino, pentanamido, and aminophenyl moieties—are all well within the "rule-of-three" for fragment-based screening.

A prospective FBDD campaign could involve screening a library of fragments that includes these core components against a protein of interest. Should one of these fragments show binding activity, this compound and its derivatives could then be synthesized to explore the surrounding chemical space and optimize binding affinity. The dual amide structure provides a rigid backbone while the aliphatic chains offer vectors for growth into nearby binding pockets. nih.gov

Potential as a Scaffold for Complex Chemical Library Synthesis

A scaffold in medicinal chemistry is a core molecular structure to which various substituents can be attached to create a library of related compounds. The 1,3-diaminobenzene core of this compound makes it an excellent candidate for a central scaffold in the synthesis of diverse chemical libraries. nih.gov The two amine groups can be acylated with a wide array of carboxylic acids, leading to a vast number of potential derivatives. researchgate.net

The generation of a combinatorial library based on this scaffold could be achieved through parallel synthesis techniques. nih.gov By systematically varying the acyl groups on both sides of the phenyl ring, researchers can explore a wide range of chemical space and structure-activity relationships for various biological targets. This approach is highly valuable for identifying novel hits in high-throughput screening campaigns.

Table 2: Representative Diversity Elements for a Combinatorial Library Based on the this compound Scaffold

R1 Group (Isobutyryl Analogs)R2 Group (Pentanamide Analogs)Resulting Compound Class
Cyclopropylcarbonyl4-FluorobenzoylAromatic-aliphatic diamides
AcetylThiophene-2-carbonylHeterocyclic-aliphatic diamides
Pivaloyl3-MethoxybenzoylSubstituted aromatic diamides
BenzoylCyclohexanecarbonylAromatic-cycloaliphatic diamides

Challenges and Opportunities in Scalable Research Synthesis of this compound Analogues

However, the development of efficient and scalable synthetic routes would be a significant enabling step for any future research program. nih.gov Flow chemistry, for example, could offer a means to safely and reproducibly synthesize a range of analogues by allowing for precise control over reaction parameters. chemrxiv.org Furthermore, the development of novel catalytic methods for selective C-H functionalization of the aniline (B41778) ring could open up new avenues for derivatization. uva.nlresearchgate.net

Application in Systems Biology and Multi-Omics Research Workflows

Systems biology aims to understand the complex interactions within biological systems. nih.gov Small molecules like this compound can be used to perturb these systems, and the resulting changes can be monitored using multi-omics approaches (e.g., proteomics, metabolomics, transcriptomics). rsc.orgwikipedia.orgbusinesswire.com This allows for a holistic view of the molecule's effects on cellular function. nih.gov

A hypothetical research workflow could involve treating a cell line with this compound and then performing quantitative proteomics to identify changes in protein expression levels. Simultaneously, metabolomic analysis could reveal alterations in metabolic pathways. aspect-analytics.com Integrating these datasets could provide insights into the compound's mechanism of action and identify potential biomarkers of its activity. nih.govnih.gov

Table 3: Conceptual Multi-Omics Experimental Design

Omics PlatformObjectivePotential Readouts
Proteomics Identify protein targets and off-targetsChanges in protein abundance, post-translational modifications
Metabolomics Characterize metabolic perturbationsAlterations in key metabolite levels (e.g., amino acids, lipids)
Transcriptomics Analyze changes in gene expressionUpregulation or downregulation of specific mRNA transcripts
Integrated Analysis Elucidate mechanism of action and affected pathwaysCorrelation of protein, metabolite, and transcript changes to specific cellular pathways

Q & A

Basic: What synthetic strategies are commonly employed for N-aryl pentanamide derivatives like N-[3-(isobutyrylamino)phenyl]pentanamide?

Methodological Answer:
Synthesis typically involves coupling a pentanoyl chloride derivative with a substituted aniline. For example, in analogous compounds, the primary amine (e.g., 3-aminophenyl isobutyramide) reacts with pentanoyl chloride under Schotten-Baumann conditions, using a base like triethylamine in anhydrous dichloromethane. Purification often employs normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or amine-phase columns for polar byproducts. Yields vary (39–46%) due to steric hindrance or competing side reactions, necessitating iterative optimization of solvent systems and stoichiometry .

Basic: How are NMR and mass spectrometry (MS) utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key signals include:
    • Amide protons (δ 7.4–8.0 ppm, broad singlet).
    • Aromatic protons (δ 6.8–7.6 ppm, coupling patterns depend on substitution).
    • Aliphatic chain protons (e.g., pentanamide methylene/methyl groups at δ 1.2–2.5 ppm).
  • MS : Electrospray ionization (ESI) typically shows [M+H]+ peaks. For example, a related pentanamide derivative (M = 483 Da) displayed [M+H]+ at m/z 483.2 .
    Data Interpretation Tip : Discrepancies in integration ratios or unexpected peaks may indicate incomplete purification or rotameric forms; temperature-controlled NMR or 2D-COSY can resolve these .

Advanced: What insights can crystal structure analysis provide about conformational flexibility and intermolecular interactions?

Methodological Answer:
X-ray crystallography of analogous compounds (e.g., N-[4-(4-nitrophenoxy)phenyl]pentanamide) reveals:

  • Conformational Flexibility : Alkyl chains adopt staggered or gauche conformations, influenced by steric bulk and hydrogen bonding.
  • Intermolecular Interactions : Amide NH forms hydrogen bonds with carbonyl groups (2.8–3.0 Å), creating chains or sheets. Aromatic stacking (e.g., π-π interactions between phenyl rings) stabilizes the lattice.
    Research Application : Such data guide drug design by predicting solubility and binding pocket compatibility .

Advanced: How can structure-activity relationship (SAR) studies optimize dopamine receptor affinity in pentanamide derivatives?

Methodological Answer:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) on the arylpiperazine moiety (as in compound 7m) enhances D3 receptor selectivity.
  • Linker Length : A five-carbon chain (pentanamide) balances flexibility and rigidity, improving binding vs. shorter analogs.
  • Validation : Radioligand binding assays (e.g., using [³H]spiperone) quantify affinity (Ki). For example, 7m showed Ki(D3) = 1.2 nM vs. Ki(D2) = 120 nM, indicating >100-fold selectivity .

Advanced: How should researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect impurities. For instance, incomplete acylation may yield mono-acylated intermediates.
  • NMR Discrepancies : Variable temperature NMR (e.g., 25°C to 60°C) can resolve dynamic effects like hindered rotation.
  • Yield Optimization : Screen coupling agents (e.g., HATU vs. EDC/HOBt) and monitor reaction progress via TLC. Low yields (e.g., 39% in 7t) may require stepwise purification .

Basic: What protocols ensure stability and purity of this compound during storage?

Methodological Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation (e.g., free amine formation).
  • Handling : Use anhydrous solvents during synthesis to minimize side reactions like amide cleavage .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Calculation : Software like MarvinSketch estimates logP (~3.5 for pentanamide derivatives), indicating moderate lipophilicity.
  • Metabolism Prediction : CYP450 docking simulations (e.g., using AutoDock Vina) identify potential oxidation sites (e.g., benzylic carbons).
  • Permeability : Caco-2 cell models or PAMPA assays validate intestinal absorption, critical for CNS-targeted agents .

Advanced: How does substituent electronic effects influence reactivity in palladium-catalyzed functionalization?

Methodological Answer:

  • Electron-Deficient Arenes : Activate coupling sites for cross-coupling reactions (e.g., Suzuki-Miyaura). The isobutyrylamino group (-NHCOR) acts as a directing group, favoring para substitution.
  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand efficiently couples aryl bromides under mild conditions (e.g., 80°C, 12 h).
    Case Study : A related γ-boryl amide synthesis achieved 46% yield using CO as a carbonyl source .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-(isobutyrylamino)phenyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(isobutyrylamino)phenyl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.